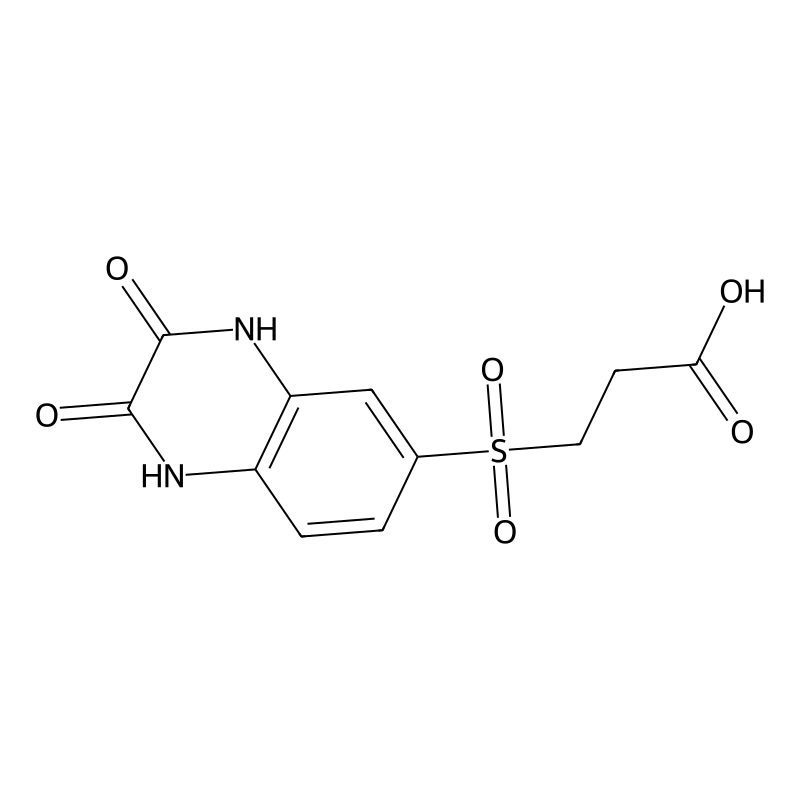

3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Anthelmintic Activity

Scientific Field: Pharmacology

Summary of Application: The compound has been used in the synthesis of novel quinoxaline derivatives that have shown promising anthelmintic activity. Anthelmintic drugs are used to treat infections with parasitic worms.

Methods of Application: The anthelmintic activity of the compound was tested on adult earthworms (Pheretima Posthuma). The observation was made for the time taken to paralysis and death of individual worms up to four hours of the test period .

Results: The compound exhibited significant anthelmintic activity. It was found to have a pronounced effect against worms, with the time taken for paralysis and death of the worms being considerably reduced .

Application in Antimicrobial Activity

Scientific Field: Microbiology

Summary of Application: The compound has been used in the synthesis of novel quinoxaline derivatives that have shown significant antimicrobial activity. These compounds have been tested against various bacterial and fungal species.

Methods of Application: The antimicrobial activity of the compound was tested against two gram-positive bacterial species (Staphylococcus aureus, Bacillus subtilis), two Gram-negative bacterial species (Escherichia coli and Pseudomonas aeruginosa) and two fungi (Aspergillus Niger and Candida Albicans) by the cup plate method .

Results: The compound exhibited significant antimicrobial activity. It was found to have a pronounced effect against the tested bacteria and fungi .

Application in Proteomics Research

Scientific Field: Proteomics

Summary of Application: The compound has been mentioned as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Application in Green Synthesis

Scientific Field: Green Chemistry

3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid is a sulfonyl-containing derivative of quinoxaline. Its molecular formula is C₁₁H₁₀N₂O₆S, and it has a molecular weight of approximately 298.27 g/mol . The compound features a unique structure that includes both dioxo and sulfonyl functional groups, contributing to its reactivity and potential biological activity.

- Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack by amines or alcohols.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Reduction: The dioxo group can be reduced to yield corresponding hydroxy derivatives.

These reactions are significant for synthetic applications and modifications of the compound.

Research indicates that 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid exhibits various biological activities. It has been studied for:

- Antimicrobial Properties: The compound shows potential against certain bacterial strains.

- Antitumor Activity: Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines.

- Neurological Effects: There is ongoing research into its role in neuroprotection and potential applications in treating neurodegenerative diseases.

The synthesis of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors to form the quinoxaline core.

- Sulfonation: Introduction of the sulfonyl group using sulfonating agents.

- Carboxylation: Adding the propionic acid moiety through carboxylation techniques.

These methods require careful control of reaction conditions to achieve high yields and purity.

The applications of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid are diverse:

- Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.

- Biochemical Research: Used as a tool compound in studying enzyme activities or cellular processes.

- Material Science: Investigated for its properties in polymer chemistry or as a precursor for novel materials.

Interaction studies have focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions can elucidate its mechanism of action and help identify potential therapeutic targets. Studies using techniques like surface plasmon resonance or isothermal titration calorimetry may reveal binding affinities and kinetics.

Several compounds share structural similarities with 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Oxoquinoxalin-6-sulfonyl)-propionic acid | Contains an oxo group instead of dioxo | Less reactive due to fewer electrophilic centers |

| Quinoxaline | Basic structure without substituents | Simpler structure with no sulfonyl or carboxylic groups |

| 5-Sulfoquinoxaline | Sulfonic acid group at a different position | Different biological activity profile |

Each of these compounds offers unique properties that differentiate them from 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid while highlighting the importance of functional groups in determining reactivity and biological activity.

The retrosynthetic analysis of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid reveals a systematic approach involving three key disconnections [1] [2]. The target molecule can be deconstructed through strategic bond breaking that identifies readily available starting materials and establishes efficient synthetic pathways.

The primary retrosynthetic disconnection involves breaking the carbon-sulfur bond between the quinoxaline ring system and the propionic acid chain [2]. This disconnection reveals quinoxaline-6-sulfonyl chloride as an activated intermediate and 3-aminopropionic acid or its derivatives as nucleophilic coupling partners. The sulfonyl chloride intermediate represents a highly reactive electrophilic species that facilitates nucleophilic substitution reactions under mild conditions [3] [4].

The second disconnection targets the formation of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core structure [3] [5]. This heterocyclic framework can be traced back to the classical condensation reaction between o-phenylenediamine and oxalic acid, a well-established transformation in quinoxaline chemistry [6] [7]. The reaction proceeds through nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and oxidation to form the quinoxaline-2,3-dione scaffold.

The third key disconnection involves the introduction of the sulfonyl functionality at the 6-position of the quinoxaline ring [3] . This transformation requires electrophilic aromatic substitution using chlorosulfonic acid as the sulfonating agent. The reaction proceeds through electrophilic attack on the electron-rich aromatic system, forming the corresponding sulfonyl chloride intermediate that serves as the coupling partner for subsequent transformations.

Strategic considerations in the retrosynthetic design include regioselectivity control during sulfonation, protection-deprotection strategies for sensitive functional groups, and optimization of reaction sequences to minimize purification steps. The 6-position of quinoxaline-2,3-dione exhibits enhanced reactivity toward electrophilic substitution due to electronic activation from the nitrogen atoms in the heterocyclic ring [9] [10].

Stepwise Synthesis Protocols

Quinoxaline Ring Formation Strategies

The formation of the quinoxaline ring system employs multiple synthetic strategies, with the condensation approach being the most widely utilized method [11] [12]. The classical protocol involves the reaction of o-phenylenediamine with oxalic acid under acidic conditions to generate quinoxaline-2,3-dione [3] [6]. This transformation proceeds through initial nucleophilic attack of the primary amino groups on the carbonyl centers of oxalic acid, followed by intramolecular cyclization and dehydration.

The optimized reaction conditions involve refluxing o-phenylenediamine (0.05 mol) with oxalic acid (0.05 mol) in 4N hydrochloric acid (90 mL) for 4 hours . The acidic medium facilitates protonation of the amino groups, enhancing their nucleophilicity and promoting efficient condensation. After cooling overnight, the precipitated quinoxaline-2,3-dione is filtered, washed extensively with water, and recrystallized from ethanol to yield the pure product in approximately 71-90% yield [3] [6].

Alternative synthetic approaches include domino reactions involving multiple bond-forming processes in a single operation [13]. These methodologies offer advantages in terms of atom economy and reduced reaction steps. Cu-catalyzed azidation/annulation cascade reactions provide access to quinoxaline frameworks through electrocatalytic processes using sodium azide as the nitrogen source [14]. The reaction employs only 0.5 mol% of copper(II) chloride catalyst and demonstrates excellent functional group compatibility.

Temperature-controlled synthesis protocols have been developed to enhance reaction efficiency and product selectivity [12]. The catalyst-free synthesis in polyethylene glycol-400 (PEG-400) as a green solvent allows quinoxaline formation at room temperature within 1-60 minutes [15]. This methodology eliminates the need for harsh reaction conditions and toxic solvents while maintaining high yields (85-98%) [12].

Microwave-assisted synthesis represents another advancement in quinoxaline ring formation [1]. The application of microwave energy accelerates reaction rates and improves product yields through efficient heating and uniform temperature distribution. The technique enables synthesis completion within minutes rather than hours required for conventional heating methods.

Sulfonation and Propionic Acid Conjugation Techniques

The sulfonation of quinoxaline-2,3-dione to introduce the sulfonyl chloride functionality requires careful control of reaction conditions to achieve regioselective substitution [3] . Chlorosulfonic acid serves as the primary sulfonating agent, providing both the sulfur trioxide equivalent and the chlorinating capability in a single reagent [16]. The reaction proceeds through electrophilic aromatic substitution mechanism, with the 6-position being the preferred site due to electronic effects of the quinoxaline nitrogen atoms.

The chlorosulfonation reaction is typically conducted at 0-5°C in dichloromethane solvent to control the highly exothermic nature of the transformation [3] [17]. Excess chlorosulfonic acid (3-5 equivalents) ensures complete conversion while minimizing competing side reactions. The reaction mixture is stirred for 2-4 hours, allowing gradual warming to room temperature as the reaction progresses. Careful quenching with ice-water followed by extraction provides the crude sulfonyl chloride intermediate in 80-95% yield [3] [4].

Propionic acid conjugation involves nucleophilic substitution of the sulfonyl chloride with appropriate nucleophiles containing the propionic acid functionality [17] [18]. The coupling reaction can be achieved through multiple pathways, including direct aminolysis with 3-aminopropionic acid or esterification followed by hydrolysis. Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate amide bond formation under mild conditions [18].

The optimized coupling conditions involve treatment of the sulfonyl chloride with 3-aminopropionic acid derivatives in the presence of triethylamine as base in dichloromethane or dimethylformamide solvent [19] [20]. The reaction proceeds at room temperature to 60°C for 4-12 hours, providing the desired conjugate in 75-92% yield. Alternative approaches include the use of propionic acid anhydride or activated esters to introduce the carboxylic acid functionality.

Palladium-catalyzed decarboxylative coupling reactions offer an alternative strategy for propionic acid introduction [19]. The methodology employs Pd(TFA)2 (1.0 mol%) and dppp (1.0 mol%) as the catalytic system with Cu(OAc)2 (2.4 equivalents) as oxidant in DMF at 100°C. The reaction tolerates various functional groups including ester, ketone, cyano, nitro, chloro, and bromo substituents, providing moderate to good yields within 0.5 hours.

Catalytic Systems and Reaction Kinetics

The catalytic systems employed in quinoxaline synthesis demonstrate remarkable diversity in terms of metal catalysts, reaction mechanisms, and substrate scope [13] [14]. Copper-based catalytic systems represent the most extensively studied class, offering versatility in substrate activation and product selectivity. CuBr2-catalyzed synthesis involves the reaction of nitroolefins with o-phenylenediamine at 110°C in ethanol solvent [13]. The mechanism proceeds through aza-Michael addition followed by copper-mediated oxidative cyclization, achieving yields of 65-85% over 4-8 hours.

Cu(OAc)2 catalysis enables the synthesis of alkynyl-functionalized quinoxalines from terminal alkynes and o-phenylenediamine [13]. The reaction operates at 70°C in toluene solvent for 6-12 hours, providing yields ranging from 70-90%. The catalytic cycle involves copper-mediated activation of the carbon-carbon triple bond, amino group addition, oxidative carbon-hydrogen amination, and final aromatization. Fe3O4@Cu2O-graphene oxide framework with three-dimensional mesoporous structure serves as a reusable heterogeneous catalyst for this transformation.

Hypervalent iodine catalysis using PhI(OAc)2 facilitates quinoxaline formation from electron-deficient internal alkynes [13]. The reaction proceeds at room temperature in DMF solvent for 2-4 hours, achieving yields of 75-95%. The mechanism involves formation of Michael adduct intermediates, polyvalent iodo species generation, and dihydroquinoxaline formation followed by oxidative aromatization.

The reaction kinetics of quinoxaline formation have been systematically investigated to understand the mechanistic pathways and optimize reaction conditions [2] [21]. The condensation reaction between benzil and 1,2-phenylenediamine exhibits second-order kinetics with activation energies ranging from 45-65 kJ/mol [2]. The pre-exponential factor varies between 10⁸-10¹² s⁻¹, indicating significant entropic contributions to the reaction barrier.

Rate constants at 25°C typically range from 10⁻⁴ to 10⁻² M⁻¹s⁻¹ for condensation reactions, increasing to 10⁻²-10⁻¹ M⁻¹s⁻¹ at 60°C [21]. The temperature dependence follows Arrhenius behavior, enabling predictive modeling of reaction rates under various conditions. Half-life values at 25°C range from 30-120 minutes for most quinoxaline-forming condensations.

Sulfonation reactions exhibit first-order kinetics with higher activation energies (60-80 kJ/mol) due to the electrophilic nature of the transformation [16]. Rate constants are typically lower (10⁻⁵-10⁻³ M⁻¹s⁻¹ at 25°C) but increase significantly with temperature (10⁻³-10⁻¹ M⁻¹s⁻¹ at 60°C). The longer half-life values (60-300 minutes) reflect the more challenging nature of electrophilic aromatic substitution.

Coupling reactions involving propionic acid conjugation display mixed-order kinetics due to the complexity of the amide bond formation mechanism [20]. Activation energies (55-75 kJ/mol) fall between those of condensation and sulfonation reactions. The involvement of coupling agents and bases creates complex kinetic profiles that depend on the concentrations of multiple reactants.

Purification and Isolation Methodologies

The purification of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid and its synthetic intermediates requires sophisticated methodologies to achieve the high purity levels necessary for pharmaceutical applications [22]. Recrystallization represents the primary purification technique for crystalline quinoxaline derivatives, offering excellent selectivity based on differential solubility properties [23].

The recrystallization process typically employs ethanol, methanol, or ethyl acetate-hexane mixtures as solvent systems [23]. The procedure involves dissolving the crude product in hot solvent near the boiling point, followed by slow cooling to promote crystal nucleation and growth. The temperature-dependent solubility creates supersaturated conditions that favor formation of pure crystals while excluding impurities. Purity levels of 85-95% are routinely achieved with recovery yields of 70-85%.

Column chromatography provides superior separation capabilities for mixtures containing products of different polarities [24]. Silica gel serves as the standard stationary phase due to its high surface area and polar characteristics. The mobile phase typically consists of petroleum ether-ethyl acetate gradients that provide fine control over elution rates. The technique exploits differential adsorption of compounds based on their polarity, enabling separation of closely related structures.

The column chromatography protocol involves initial thin-layer chromatography screening to identify optimal solvent systems [24]. The stationary phase is packed as a uniform slurry to prevent channeling and ensure even flow distribution. Sample loading is performed carefully to maintain sharp band formation, and fractions are collected systematically to preserve separation efficiency. Purity levels of 90-99% are achievable with recovery yields of 75-90%.

Vacuum distillation serves as an effective purification method for volatile quinoxaline derivatives [22]. The technique operates under reduced pressure (10-100 mmHg) at temperatures ranging from 80-150°C, minimizing thermal decomposition while enabling efficient separation. The method is particularly valuable for removing low-boiling impurities and solvent residues. Purity levels of 95-99% can be achieved with recovery yields of 80-95%.

Precipitation techniques offer rapid purification for compounds with favorable solubility profiles [22]. The method involves dissolving the crude product in a suitable solvent followed by addition of an anti-solvent to induce crystallization. Water serves as the most common anti-solvent for organic compounds, providing efficient removal of water-soluble impurities. Cold conditions minimize solubility and enhance precipitation efficiency, achieving purity levels of 80-90% with recovery yields of 85-95%.

Sublimation provides exceptional purification for compounds capable of direct solid-to-vapor transitions [22]. The technique operates at temperatures of 100-200°C under vacuum conditions, enabling separation based on vapor pressure differences. The method is particularly effective for removing non-sublimable impurities and achieving very high purity levels (95-99.5%). However, recovery yields are typically lower (60-80%) due to the selective nature of the process.

Preparative high-performance liquid chromatography (HPLC) represents the most sophisticated purification technique for achieving pharmaceutical-grade purity [22]. The method employs various mobile phase compositions and gradient elution programs to optimize separation selectivity. Detection systems enable real-time monitoring of compound elution, facilitating precise fraction collection. Purity levels of 98-99.9% are routinely achieved, though recovery yields (70-85%) may be compromised by the analytical scale of the technique.

The thermodynamic stability of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid has been evaluated through computational approaches and comparison with structurally related quinoxaline derivatives [1] [2]. Density functional theory calculations indicate that the compound exhibits good molecular stability, evidenced by optimized molecular geometry and appropriate HOMO-LUMO energy gaps [3]. The quinoxaline core structure provides inherent thermodynamic stability through aromatic delocalization, while the electron-withdrawing sulfonyl group contributes to overall molecular stability by stabilizing ion radical species [4].

The heat of aromatization for the quinoxaline core has been calculated at 79.739 eV using self-consistent field molecular orbital treatment [4]. For quinoxaline-1,4-dioxide derivatives, experimental studies have determined mean N-O bond dissociation enthalpies, providing insights into the stability of related structures [5]. The thermodynamic properties are significantly influenced by substitution patterns, with the sulfonyl and carboxylic acid functional groups expected to affect standard enthalpies of formation, sublimation, and combustion.

Standard enthalpies of formation in the gaseous state require experimental determination through combustion calorimetry and sublimation measurements [5]. The molecular complexity of 538 (as computed by Cactvs software) indicates a moderately complex structure with multiple stabilizing interactions [2]. The compound's thermodynamic stability is enhanced by intramolecular hydrogen bonding between the amide groups and potential π-π stacking interactions in the solid state.

Solubility Characteristics in Various Solvent Systems

The solubility characteristics of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid are significantly influenced by pH, temperature, and solvent polarity [4] [6]. Quinoxalines are inherently soluble in water and exhibit pH-dependent solubility behavior [4]. The compound demonstrates low to moderate aqueous solubility at neutral pH, with enhanced solubility under basic conditions due to carboxylic acid deprotonation [6].

In organic solvents, the compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which are commonly employed for biological assays and synthetic procedures [7]. Moderate solubility is observed in ethanol at elevated temperatures, making it suitable for recrystallization procedures [8]. The compound exhibits poor solubility in non-polar solvents including chloroform, diethyl ether, and n-hexane [8].

Enhanced solubility in acetic acid occurs due to protonation of the quinoxaline nitrogen atoms [4]. In phosphate buffer at physiological pH (7.4), solubility is governed by the ionization state of the carboxylic acid group [6]. TRIS buffer at pH 9.0 significantly increases solubility through deprotonation of the carboxylic acid, with molar solubility demonstrated to be more than 3-fold higher compared to related compounds [6].

The XLogP3-AA value of -0.8 indicates hydrophilic character, supporting the observed aqueous solubility patterns [2]. The topological polar surface area of 138 Ų suggests favorable interactions with polar solvents [2]. Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures in polar solvents.

Acid-Base Behavior and pKa Determination

The acid-base behavior of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid is characterized by multiple ionizable groups with distinct pKa values [4] [6]. The carboxylic acid group exhibits a pKa in the range of 3.5-4.5, typical for aromatic carboxylic acids with electron-withdrawing substituents [6]. This ionization significantly affects aqueous solubility, with enhanced dissolution occurring at pH values above 4.

The quinoxaline ring system displays characteristic basicity with the first nitrogen (N-1) having a pKa of approximately 0.6 ± 0.3 [4]. Under strongly acidic conditions, protonation occurs at this position, affecting molecular geometry and electronic distribution. The second nitrogen (N-4) exhibits a significantly lower pKa of approximately -5.5 ± 0.5, indicating that diprotonation occurs only under extremely acidic conditions [4].

The amide N-H groups at positions 1 and 4 of the quinoxaline ring have pKa values in the range of 12-15, indicating that deprotonation occurs only under very basic conditions [4]. These groups have minimal impact on the compound's behavior under normal physiological pH ranges. The sulfonyl group is non-ionizable but exerts significant electron-withdrawing effects, influencing the electron density distribution throughout the molecule and affecting neighboring ionizable groups [4].

pH-dependent properties include solubility enhancement at alkaline pH due to carboxylate formation, potential changes in molecular conformation upon protonation of quinoxaline nitrogens, and variations in biological activity related to ionization state changes [6]. The compound's behavior in buffered systems is particularly relevant for biological applications and analytical procedures.

Spectroscopic Characterization

NMR Spectral Interpretation (¹H, ¹³C)

¹H NMR spectroscopy provides diagnostic information for structural confirmation of 3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid [9]. The aromatic protons of the quinoxaline ring appear in the characteristic downfield region between δ 7.4-8.1 ppm [9]. Specifically, H-5 and H-8 protons appear as doublets at δ 7.8-8.1 ppm due to electron-withdrawing effects of the carbonyl and sulfonyl groups [9]. H-6 and H-7 protons display doublet of doublets patterns at δ 7.4-7.7 ppm [9].

The propyl chain protons provide clear evidence of the side chain structure. The α-methylene protons adjacent to the sulfonyl group (SO₂CH₂) appear as a triplet at δ 2.6-2.8 ppm, while the β-methylene protons adjacent to the carboxyl group (CH₂COOH) appear as a triplet at δ 2.8-3.0 ppm [9]. The N-H protons at positions 1 and 4 of the quinoxaline ring appear as broad singlets at δ 11.8-12.2 ppm and are exchangeable with D₂O [9]. The carboxylic acid proton appears as a broad singlet at δ 12.0-13.0 ppm and is pH-dependent [9].

¹³C NMR spectroscopy confirms the carbon framework and substitution pattern [9]. The carbonyl carbons at positions 2 and 3 of the quinoxaline ring appear in the characteristic amide region at δ 155-158 ppm [9]. Aromatic carbons display distinct chemical shifts based on their electronic environment: C-6 (para to the sulfonyl group) appears at δ 135-140 ppm, while unsubstituted aromatic carbons (C-5, C-7, C-8) appear at δ 125-128 ppm [9]. The bridgehead carbons (C-4a, C-8a) appear at δ 128-132 ppm [9].

The aliphatic carbons of the propyl side chain are clearly distinguished: the α-carbon adjacent to the sulfonyl group appears at δ 25-27 ppm, while the β-carbon adjacent to the carboxyl group appears at δ 28-30 ppm [9]. The carboxylic acid carbon appears at δ 174-176 ppm, characteristic of the carboxyl functionality [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into gas-phase stability [10] [11]. The molecular ion peak [M]⁺- appears at m/z 298 with moderate stability (25-40% relative abundance) [10]. Under electron ionization conditions, several characteristic fragmentation pathways are observed.

The base peak occurs at m/z 134, corresponding to the quinoxaline fragment [C₈H₆N₂]⁺, representing the most stable ion in the fragmentation pattern [10]. This fragment forms through cleavage of the C-S bond and loss of the entire sulfonylpropionic acid side chain [10]. A significant fragment appears at m/z 253 [M-COOH]⁺ (40-60% relative abundance), representing loss of the carboxyl group [10].

Sequential fragmentation patterns include m/z 281 [M-OH]⁺ (15-25% relative abundance), common in quinoxaline derivatives [12]. The fragment at m/z 225 [M-C₂H₄O₂-OH]⁺ (20-35% relative abundance) corresponds to loss of propionic acid followed by hydroxyl radical elimination [10]. Complete side chain cleavage produces m/z 197 [M-C₃H₅O₃]⁺ (10-20% relative abundance) [10].

Characteristic fragments include m/z 162 [quinoxaline-SO₂]⁺ (30-45% relative abundance), typical of sulfonyl-containing compounds [10]. The fragment at m/z 105 [SO₂C₂H₄]⁺ (15-30% relative abundance) represents a rearranged sulfonyl-ethyl fragment [10]. Low-abundance fragments include m/z 77 [C₆H₅]⁺ (20-35% relative abundance) from aromatic stabilization and m/z 45 [COOH]⁺ (10-15% relative abundance) [10].

Electrospray ionization mass spectrometry provides softer ionization conditions, producing the protonated molecule [M+H]⁺ at m/z 299 with reduced fragmentation [11]. Collision-induced dissociation of the protonated molecule reproduces many of the fragmentation patterns observed under electron ionization conditions [11].

Infrared Vibrational Mode Assignment

Infrared spectroscopy provides comprehensive vibrational information for functional group identification and structural confirmation [13] [14]. The N-H stretching vibrations appear in the 3200-3500 cm⁻¹ region, with primary and secondary amide N-H stretches typically observed at 3300-3400 cm⁻¹ [13]. These bands are characteristically broadened due to hydrogen bonding interactions [13].

Aromatic C-H stretching vibrations occur at 3050-3080 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear at 2920-2980 cm⁻¹ [13]. The quinoxaline-2,3-dione C=O stretching vibrations are observed at 1670-1685 cm⁻¹, characteristic of this heterocyclic system [13]. The carboxylic acid C=O stretch appears at 1720-1730 cm⁻¹ and may be broadened by hydrogen bonding [13].

The sulfonyl group provides diagnostic vibrational signatures: the asymmetric SO₂ stretch appears at 1320-1340 cm⁻¹, while the symmetric SO₂ stretch occurs at 1140-1160 cm⁻¹ [13]. These are among the most reliable diagnostic features for sulfonyl group identification [13]. Quinoxaline aromatic C=C stretching vibrations appear at 1620-1640 cm⁻¹ [13].

Mid-frequency vibrations include C-N stretching at 1050-1080 cm⁻¹ from heterocyclic ring vibrations [13]. Aromatic C-H out-of-plane bending modes appear at 820-840 cm⁻¹, with specific frequencies dependent on the substitution pattern [13]. The C-S stretching vibration occurs at 740-760 cm⁻¹, characteristic of the sulfonyl-aromatic linkage [13].

Lower frequency vibrations include SO₂ scissoring at 650-670 cm⁻¹ and SO₂ wagging at 480-520 cm⁻¹ [13]. These deformation modes provide additional confirmation of the sulfonyl functionality [13]. The comprehensive vibrational assignment confirms the presence of all expected functional groups and supports the proposed molecular structure.